molecular formula C16H12N2O7S2 B1219325 orange G free acid CAS No. 14245-98-8

orange G free acid

Cat. No. B1219325
CAS RN: 14245-98-8
M. Wt: 408.4 g/mol
InChI Key: MPVDXIMFBOLMNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-hydroxy-8-[(E)-phenyldiazenyl]naphthalene-1,3-disulfonic acid is a naphthalenesulfonic acid that is naphthalene-1,3-disulfonic acid carrying additional hydroxy and phenyldiazenyl substituents at positions 7 and 8 respectively. The disodium salt is the biological stain 'orange G'. It is a member of azobenzenes, a naphthalenesulfonic acid and a member of naphthols. It is a conjugate acid of a 7-hydroxy-8-[(E)-phenyldiazenyl]naphthalene-1,3-disulfonate.

Scientific Research Applications

1. Colorimetric Method in Sugar Analysis

Orange G free acid has been utilized in the development of a colorimetric method for determining sugars and related substances. This method, involving a reaction that produces an orange-yellow color, is sensitive and stable, making it useful for the determination of sugars in polysaccharides and their derivatives (Dubois et al., 1956).

2. Photocatalysis in Organic Pollutant Degradation

Research has explored the use of Orange G free acid in assessing the photocatalytic activity of synthesized g-C3N4. The degradation of Orange G dye serves as a model for evaluating the efficiency of photocatalysts in treating organic pollutants (Yan et al., 2009).

3. Antioxidant Activity in Food Science

Studies have investigated the antioxidant effectiveness of organically grown red oranges compared to non-organically grown ones, analyzing compounds like ascorbic acid, phenolics, and anthocyanins. The higher antioxidant activity in organic oranges suggests the potential health benefits of organic farming practices (Tarozzi et al., 2006).

4. Environmental Applications in Dye Degradation

The use of a photoelectrocatalytic/photoelectro-Fenton reactor using Orange G dye as a model compound has been investigated for the efficient degradation of organic pollutants. This approach highlights the potential environmental applications of Orange G in water treatment processes (Almeida et al., 2015).

5. Adsorption and Removal of Acid Dyes

Research has been conducted on the adsorption characteristics of Orange G dye using modified magnetic chitosan nanoparticles. This study provides insights into the removal of acid dyes from aqueous solutions, a critical aspect of water purification processes (Zhou et al., 2011).

6. Citric Acid Fermentation Using Orange Byproducts

Orange peel, a byproduct of the citrus-processing industry, has been explored as a substrate for the fermentative production of citric acid. This research highlights the potential of utilizing agricultural waste for valuable chemical production (Rivas et al., 2008).

properties

IUPAC Name

7-hydroxy-8-phenyldiazenylnaphthalene-1,3-disulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O7S2/c19-13-7-6-10-8-12(26(20,21)22)9-14(27(23,24)25)15(10)16(13)18-17-11-4-2-1-3-5-11/h1-9,19H,(H,20,21,22)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVDXIMFBOLMNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C=CC3=CC(=CC(=C32)S(=O)(=O)O)S(=O)(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046985
Record name 1-Phenylazo-2-naphthol-6,8-disulfonic acid, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

orange G free acid

CAS RN

14245-98-8
Record name Orange G free acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014245988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenylazo-2-naphthol-6,8-disulfonic acid, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ORANGE G FREE ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U2C2O009A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
orange G free acid
Reactant of Route 2
Reactant of Route 2
orange G free acid
Reactant of Route 3
Reactant of Route 3
orange G free acid
Reactant of Route 4
Reactant of Route 4
orange G free acid
Reactant of Route 5
Reactant of Route 5
orange G free acid
Reactant of Route 6
Reactant of Route 6
orange G free acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.